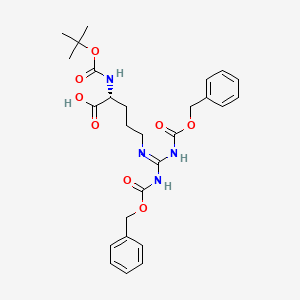

Boc-D-arg(Z)2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Boc-D-Arg(Z)₂-OH in Modern Peptide Chemistry and Drug Discovery

Abstract

In the intricate field of peptide science, the precise assembly of amino acids into defined sequences is paramount. This process hinges on the strategic use of protecting groups to temporarily mask reactive functionalities, thereby guiding the formation of peptide bonds with high fidelity. Boc-D-Arg(Z)₂-OH emerges as a highly specialized and powerful building block within this domain. This guide elucidates the chemical principles underpinning the utility of Boc-D-Arg(Z)₂-OH, focusing on its unique combination of an acid-labile Nα-Boc group, a proteolytically resistant D-arginine core, and robust dual Z-group protection for the guanidino side chain. We will explore its primary application in Boc-chemistry solid-phase peptide synthesis (SPPS), detail a validated experimental workflow, and discuss its critical role in the development of enzyme inhibitors, cell-penetrating peptides, and other stabilized therapeutic agents. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex and biologically resilient peptides.

The Imperative of Chemical Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence is a foundational capability in biochemistry and pharmacology.[1] However, the inherent nature of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group, presents a significant challenge. Uncontrolled, these functional groups would react indiscriminately, leading to a random polymerization and a complex mixture of products.[1]

The solution, pioneered over decades of chemical innovation, lies in the concept of temporary "protection." By selectively masking the α-amino group and any reactive side chains, chemists can direct the formation of a peptide bond between the free carboxyl of one amino acid and the free amine of another. The success of a synthesis strategy is defined by the judicious choice of these protecting groups, which are categorized based on their chemical stability and the conditions required for their removal. The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) system and the acid-labile Boc (tert-butyloxycarbonyl) system.[2][3] Boc-D-Arg(Z)₂-OH is a key reagent within the latter, offering a specific set of advantages for challenging sequences.

Molecular Anatomy and Strategic Design of Boc-D-Arg(Z)₂-OH

The efficacy of Boc-D-Arg(Z)₂-OH stems from the specific function of each of its constituent parts. Its structure is a testament to rational chemical design, addressing the unique challenges posed by the arginine residue in a peptide chain.

The D-Arginine Core: Engineering for Stability

At the heart of the molecule is D-arginine, the non-natural stereoisomer (enantiomer) of the proteinogenic L-arginine. The guanidinium group of the arginine side chain is crucial for many biological functions, including electrostatic interactions, hydrogen bonding, and cation-pi stacking, making it a frequent component of bioactive peptides like cell-penetrating and antimicrobial peptides.[4][5] The primary reason for selecting the D-configuration is to impart proteolytic resistance. Proteases, the enzymes responsible for peptide degradation in vivo, are highly stereospecific and primarily recognize and cleave peptide bonds adjacent to L-amino acids. By incorporating D-arginine, the resulting peptide becomes a poor substrate for these enzymes, significantly enhancing its stability and biological half-life.[6][7] This is a critical consideration in the design of peptide-based therapeutics.

The Nα-Boc Group: A Temporary, Acid-Labile Shield

The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This is the cornerstone of the Boc-SPPS strategy.[8] The Boc group is stable to a wide range of chemical conditions but is selectively and cleanly removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[9][10] This selective removal regenerates the free amine on the growing peptide chain, preparing it for coupling with the next incoming amino acid.

The Nδ,Nω-(Z)₂ Side-Chain Protection: Robust and Orthogonal Shielding

The guanidino group of arginine is strongly basic and highly nucleophilic, necessitating robust protection to prevent side reactions during synthesis. Boc-D-Arg(Z)₂-OH employs two benzyloxycarbonyl (Z, or Cbz) groups to fully shield this functionality.[11] The Z group, a carbamate-type protection, is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[12][13] This differential stability (acid-labile Boc vs. strong-acid-labile Z) is the basis of the strategy's "semi-orthogonal" nature.[3] The dual Z protection is particularly advantageous as it thoroughly neutralizes the guanidino group's reactivity, preventing undesirable side reactions and leading to higher purity and yields compared to derivatives with single protecting groups like Boc-Arg(Tos)-OH in certain synthetic contexts.[14][15] The Z groups are typically removed during the final step of the synthesis, concurrently with the cleavage of the peptide from the resin support, using very strong acids like anhydrous hydrogen fluoride (HF).[3][12]

Physicochemical Properties

A summary of the key quantitative data for Boc-D-Arg(Z)₂-OH is provided below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₄N₄O₈ | |

| Molecular Weight | 542.58 g/mol | |

| CAS Number | 145881-13-6 (for D-isomer) | [16] |

| Appearance | Yellow to off-white powder | [11] |

| Melting Point | ~140 °C (decomposition) | [17] |

| Purity (HPLC/TLC) | ≥98% | [11][17] |

| Application | Boc solid-phase peptide synthesis | [17] |

Core Application: A Workflow for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Arg(Z)₂-OH is a premier building block for the Boc/Bzl SPPS strategy, a method first introduced by Bruce Merrifield.[3] This approach is particularly valued for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc strategy may be less effective.[8]

The Boc-SPPS Cycle

The synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. The use of the solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing.[2]

Caption: Boc-SPPS cycle using Boc-D-Arg(Z)₂-OH.

Detailed Experimental Protocol: Single Coupling Cycle

The following protocol outlines the key steps for incorporating one residue of Boc-D-Arg(Z)₂-OH onto a resin-bound peptide chain.

Prerequisites: The synthesis begins with a peptide-resin that has a Boc-protected N-terminus from the previous cycle. All operations should be performed in a suitable peptide synthesis vessel with agitation.

-

Nα-Boc Deprotection:

-

Causality: The Boc group must be removed to expose the free amine for the next coupling reaction. TFA is the standard reagent for this acidolysis.

-

Procedure:

-

-

Washing and Neutralization:

-

Causality: The newly exposed N-terminal amine is protonated as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. A tertiary base, typically diisopropylethylamine (DIEA), is used to neutralize the salt and regenerate the free, nucleophilic amine.[3] Extensive washing is critical to remove residual acid and salts.

-

Procedure:

-

Wash the resin with DCM (3 x 1 min).

-

Wash with isopropanol (IPA) (1 x 1 min) to shrink the resin and help remove trapped acid.[10]

-

Wash with DCM (3 x 1 min).

-

Treat the resin with a solution of 5-10% DIEA in DCM or N,N-dimethylformamide (DMF) (2 x 2 min).

-

Wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min) to prepare for coupling.

-

-

-

Amino Acid Activation and Coupling:

-

Causality: The carboxylic acid of Boc-D-Arg(Z)₂-OH must be activated to form a highly reactive species (e.g., an active ester) that will readily react with the free amine on the peptide-resin to form a peptide bond. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are classic activating agents.

-

Procedure:

-

In a separate vessel, dissolve Boc-D-Arg(Z)₂-OH (3-4 equivalents relative to resin substitution) in a minimal amount of DMF/DCM.

-

Add an activating agent, such as DCC (1 equivalent relative to the amino acid), and allow to pre-activate for 5-10 minutes at 0°C.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

-

Monitor the reaction for completion using a qualitative test (e.g., the Kaiser test).

-

-

-

Final Washing:

-

Causality: All excess reagents and soluble byproducts (like N,N'-dicyclohexylurea, DCU) must be washed away to ensure the purity of the resin-bound peptide before proceeding to the next cycle.

-

Procedure:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

-

The peptide-resin is now ready for the deprotection step of the next cycle.

-

-

Applications in Drug Discovery and Biochemical Research

The unique structural features of Boc-D-Arg(Z)₂-OH make it an indispensable tool for synthesizing peptides with specific therapeutic or research applications.

-

Synthesis of Proteolytically Stable Peptides: The primary driver for using a D-amino acid is to enhance metabolic stability. Peptides incorporating D-arginine via this building block are resistant to degradation by endogenous proteases, a critical attribute for developing peptide drugs with a viable pharmacokinetic profile.[7][18]

-

Development of Enzyme Inhibitors: Peptidic molecules are often designed to mimic the natural substrates of enzymes, thereby acting as competitive inhibitors. Boc-D-Arg(Z)₂-OH has been used in the synthesis of inhibitors for processing proteinases, where the arginine residue is key for recognition at the enzyme's active site.[19][20] The D-configuration can enhance binding affinity and prolong the inhibitory effect by preventing the inhibitor itself from being cleaved.

-

Construction of Arginine-Rich Peptides (ARPs): Many classes of bioactive peptides are characterized by a high content of arginine residues.

-

Cell-Penetrating Peptides (CPPs): The polycationic nature of arginine-rich sequences facilitates the translocation of peptides and their conjugated cargoes (e.g., drugs, nucleic acids) across cellular membranes.[4] Using Boc-D-Arg(Z)₂-OH allows for the synthesis of stable and effective CPPs for drug delivery applications.

-

Antimicrobial Peptides (AMPs): The cationic guanidinium group is essential for the initial interaction of AMPs with negatively charged bacterial membranes, a key step in their mechanism of action which often involves membrane disruption.[5] The incorporation of D-arginine can enhance the stability and potency of synthetic AMPs.[6]

-

Neuroprotective Agents: Cationic Arginine-Rich Peptides (CARPs) have demonstrated significant neuroprotective effects in models of oxidative stress and excitotoxicity.[18] Notably, peptides containing D-arginine retain this activity, suggesting a mechanism of action independent of nitric oxide synthase, which metabolizes only L-arginine.[18]

-

Conclusion

Boc-D-Arg(Z)₂-OH is far more than a standard protected amino acid; it is a specialized reagent engineered to solve specific and significant challenges in peptide chemistry. The combination of its D-stereochemistry provides inherent resistance to enzymatic degradation, while the robust dual Z-group protection ensures the safe incorporation of the highly reactive arginine side chain. Its seamless integration into the well-established Boc-SPPS workflow makes it a go-to building block for researchers and drug developers aiming to construct peptides with enhanced stability, prolonged biological activity, and complex functionality. From developing next-generation antimicrobial and cell-penetrating agents to creating potent enzyme inhibitors, Boc-D-Arg(Z)₂-OH remains a critical component in the toolbox of modern biochemical synthesis.[11]

References

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Bachem. (2021, March 18). Z - Benzyloxycarbonyl.

- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. (n.d.). Boc-Arg(Z)2-OH [51219-19-3].

- Preprints.org. (2023, October 26). Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins.

- Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- Spectrum Chemical. (n.d.).

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Hangzhou Leap Chem Co., Ltd. (n.d.). BOC-ARG(Z)2-OH丨CAS 51219-19-3.

- Sigma-Aldrich. (n.d.). Boc-Arg(Z)2-OH ≥ 98.0 TLC 51219-19-3.

- Sigma-Aldrich. (n.d.). Boc-Arg(Z)2-OH ≥ 98.0 TLC 51219-19-3.

- Frontiers in Molecular Neuroscience. (n.d.). Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action.

- Molecules. (n.d.). Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides.

- ResearchGate. (n.d.). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | Request PDF.

- MySkinRecipes. (n.d.). Boc-D-Arg(Z)2-OH.

- MedChemExpress. (n.d.). Boc-Arg(di-Z)

- bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.

- ChemBK. (2024, April 10). Boc-D-Arg(NO2)-OH.

- BenchChem. (2025). OH versus Boc-D-Arg(Z)₂-OH in Peptide Synthesis.

- AAPPTec. (n.d.). Overview of Custom Peptide Synthesis.

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

- Molecules. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- RayBiotech. (n.d.). Boc-D-Arg(NO2)-OH.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- MedChemExpress. (n.d.). Boc-D-Arg(Pbf)

- Journal of Peptide Science. (2005, January).

- NEDP. (n.d.). Arginase Inhibitors.

- BOC Sciences. (n.d.). Peptide Synthesis.

- MedChemExpress. (n.d.). Boc-Arg(di-Z)

- AAPPTec. (n.d.). Boc-D-Arg(NO2)-OH [50913-12-7].

- MedChemExpress. (n.d.). Boc-Arg(di-Z)

- Molecules. (2023, November 25). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protected Compounds [pt.bzchemicals.com]

- 3. peptide.com [peptide.com]

- 4. preprints.org [preprints.org]

- 5. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. chempep.com [chempep.com]

- 11. leapchem.com [leapchem.com]

- 12. bachem.com [bachem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. peptide.com [peptide.com]

- 15. New tris-alkoxycarbonyl arginine derivatives for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound [myskinrecipes.com]

- 17. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Boc-D-Arg(Z)2-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, Nα-tert-Butoxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-D-arginine, or Boc-D-Arg(Z)2-OH, is a pivotal amino acid derivative. Its distinct D-configuration at the alpha-carbon, coupled with the robust dual benzyloxycarbonyl (Z) protection of the guanidino side chain, provides significant advantages for the synthesis of peptides with enhanced enzymatic stability and unique structural properties. This guide offers a deep dive into the chemical properties, structure, and strategic applications of this compound, presenting a valuable resource for professionals in peptide research and drug development.

Part 1: Molecular Architecture and Physicochemical Characteristics

1.1. Unveiling the Chemical Structure

This compound is a synthetic derivative of arginine characterized by three critical modifications that dictate its utility in peptide synthesis:

-

D-Stereoisomer: Unlike the naturally occurring L-arginine, this compound possesses a D-configuration at the alpha-carbon. This inversion of stereochemistry is a key strategy in drug design to confer resistance to proteolytic degradation, as natural proteases are highly specific for L-amino acids.[1]

-

Boc Protection of the α-Amino Group: The N-terminal α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), valued for its stability in various conditions and its straightforward removal using mild acids like trifluoroacetic acid (TFA).[2][3][4]

-

Dual Z-Protection of the Guanidino Group: The highly nucleophilic guanidino group on the arginine side chain is protected by two benzyloxycarbonyl (Z) groups. This robust protection is crucial for preventing unwanted side reactions during the peptide coupling steps.[2] The Z groups are typically removed under more stringent conditions, such as strong acids (e.g., hydrogen fluoride - HF) or catalytic hydrogenation, offering an orthogonal deprotection strategy in relation to the acid-labile Boc group.[2][5]

Caption: Chemical Structure of this compound.

1.2. Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 145881-13-6[6][7] |

| Molecular Formula | C27H34N4O8[7][8] |

| Molecular Weight | 542.58 g/mol [7][8][9] |

| Appearance | White to off-white solid |

| Melting Point | Approximately 140 °C (with decomposition) |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DCM.[10] Insoluble in water. |

| Storage | Recommended storage at -15°C to -20°C.[7][11][12] |

Part 2: Strategic Implementation in Peptide Synthesis

This compound is a valuable reagent primarily utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-arginine residues. The robust nature of the Z-protecting groups on the side chain is particularly beneficial in the synthesis of long or complex peptides where the guanidino group might be susceptible to side reactions during repeated Boc deprotection steps.[1][9]

2.1. Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide-bound resin with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection solution (e.g., 25-50% TFA in DCM)

-

Washing solvents (e.g., DMF, DCM, IPA)

Methodology:

-

Resin Swelling: The peptide-bound resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a TFA/DCM solution. A short pre-wash (1-2 minutes) is followed by a longer deprotection step (20-30 minutes).[3]

-

Washing: The resin is thoroughly washed with DMF, IPA, and DCM to remove residual TFA and byproducts.

-

Coupling Reaction:

-

A solution of this compound (2-4 equivalents), a coupling reagent (e.g., HBTU, ~2 equivalents), and a base (e.g., DIPEA, 3-5 equivalents) in DMF is pre-activated for 5-10 minutes.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-4 hours at room temperature. Reaction completion can be monitored using a qualitative test such as the ninhydrin test.

-

-

Washing: The resin is extensively washed with DMF, DCM, and IPA to remove unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Cycle Repetition: The process (steps 2-6) is repeated for the incorporation of the subsequent amino acids in the peptide sequence.[3]

Caption: Workflow for the incorporation of this compound in SPPS.

2.2. Final Cleavage and Deprotection

Upon completion of the peptide sequence, the final step involves the cleavage of the peptide from the solid support and the removal of all protecting groups, including the stable Z groups.

Safety Precaution: This procedure typically involves highly corrosive and toxic reagents and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.

Procedure:

-

Resin Preparation: The fully assembled peptide-resin is thoroughly dried.

-

Cleavage Cocktail: A cleavage cocktail containing a strong acid is prepared. For the removal of Z groups, anhydrous hydrogen fluoride (HF) is commonly used, often with scavengers like anisole to prevent side reactions.

-

Cleavage: The resin is treated with the cleavage cocktail at low temperature (typically 0°C) for 1-2 hours.

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by filtration or centrifugation.

-

Purification: The crude peptide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Conclusion and Future Outlook

This compound is an indispensable building block in the field of peptide chemistry. Its unique structural features facilitate the synthesis of peptides with enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics. While the final deprotection step requires specialized handling due to the use of strong acids, the reliability of this approach for complex peptide synthesis is well-documented. As the interest in peptide-based drugs continues to grow, the demand for specialized amino acid derivatives like this compound will likely increase, fostering further advancements in synthetic methodologies and their applications.

References

- Benchchem. (n.d.).

- Aapptec Peptides. (n.d.). Boc-Arg(Z)2-OH [51219-19-3].

- Sigma-Aldrich. (n.d.). Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- Sigma-Aldrich. (n.d.). Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Boc-D-Alg(Z)2-OH.

- Cayman Chemical. (2022, October 7). Boc-Arg(Boc)

- ECHEMI. (n.d.). BOC-D-ARG(Z)

- Apollo Scientific. (n.d.). 51219-19-3 Cas No. | Boc-Arg(Z)2-OH.

- ACS Publications. (2004). Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach. The Journal of Organic Chemistry.

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

- Protheragen. (n.d.). Boc-Arg(Z)2-OH.

- NIH. (n.d.).

- (n.d.). This compound结构式. 物竞化学品数据库.

- MedChemExpress. (n.d.). Boc-Arg(di-Z)

- (n.d.).

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- NIH. (2023, November 25). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC.

- RayBiotech. (n.d.). Boc-D-Arg(NO2)-OH.

- Bachem Products. (n.d.). Z-Arg(Boc)₂-OH · CHA.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Benchchem. (n.d.). Application of Boc-Arg(Boc)

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Arg(Boc)2-OH in Solution-Phase Peptide Synthesis.

- AAPPTec, LLC. (n.d.).

- University of Calgary. (n.d.). Ch27 : Peptide synthesis.

- Benchchem. (n.d.). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.

- ChemBK. (2024, April 10). Boc-D-Arg(NO2)-OH.

- (n.d.). Overview of Custom Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. This compound|this compound|145881-13-6|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 8. Boc-Arg(Z)2-OH - Protheragen [protheragen.ai]

- 9. peptide.com [peptide.com]

- 10. chembk.com [chembk.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. raybiotech.com [raybiotech.com]

Boc-D-arg(Z)2-OH CAS number 51219-19-3 information

An In-depth Technical Guide to Boc-D-Arg(Z)₂-OH: Strategic Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of Nα-Boc-Nδ,Nω-di-Z-D-arginine, commonly referred to as Boc-D-Arg(Z)₂-OH (CAS Number: 51219-19-3). We will delve into its fundamental properties, the chemical rationale for its design, and its practical application, particularly within the framework of solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Arginine Incorporation

Arginine, a key amino acid in many bioactive peptides, presents a unique challenge in synthetic peptide chemistry.[1][2] Its side-chain guanidino group is strongly basic (pKa ≈ 12.5), making it highly nucleophilic and prone to undesirable side reactions during peptide chain elongation.[1] Effective protection of this functional group is paramount to prevent issues such as guanidinylation of free amines, δ-lactam formation, and solubility problems.

Boc-D-Arg(Z)₂-OH is an elegantly designed building block that addresses this challenge by employing a dual-protection strategy:

-

Nα-Boc (tert-butyloxycarbonyl) group: A temporary, acid-labile protecting group for the alpha-amino function, forming the basis of the Boc/Bzl synthesis strategy.[2][3][4]

-

Dual Nδ,Nω-Z (benzyloxycarbonyl) groups: Two robust, semi-permanent protecting groups that fully shield the reactive guanidino side chain, providing exceptional stability against the acidic conditions used for Boc removal and against most coupling reagents.[3][5]

This derivative is particularly valuable for synthesizing arginine-rich peptides or when complete suppression of side-chain reactivity is critical for the integrity of the final product.[5][6]

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical characteristics of Boc-D-Arg(Z)₂-OH is essential for its effective use. The key properties are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 51219-19-3 | [7] |

| Molecular Formula | C₂₇H₃₄N₄O₈ | [6][7] |

| Molecular Weight | 542.58 g/mol | [7] |

| Appearance | White to yellow powder/crystalline solid | [5] |

| Melting Point | ~140 °C (with decomposition) | |

| Optical Activity | [α]20/D +2.5±0.5°, c = 1% in methanol | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol.[8][9] Poorly soluble in aqueous solutions.[8] | |

| Storage | Store in a dry, cool, and well-ventilated place.[10] Recommended storage at -20°C for long-term stability.[9] |

Chemical Structure Visualization

The diagram below illustrates the orthogonal protection scheme of Boc-D-Arg(Z)₂-OH, highlighting the distinct protecting groups on the α-amino and side-chain guanidino functionalities.

Caption: Structure of Boc-D-Arg(Z)₂-OH with protecting groups.

Core Application: Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Arg(Z)₂-OH is primarily used in the Boc/Bzl strategy of SPPS. In this methodology, the temporary Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more robust, benzyl-based side-chain protecting groups (like Z) remain intact until the final cleavage step with a strong acid such as hydrofluoric acid (HF).[2][3][4]

Workflow for Incorporating Boc-D-Arg(Z)₂-OH in SPPS

The following diagram outlines the key stages of a typical SPPS cycle for adding a Boc-D-Arg(Z)₂-OH residue to a growing peptide chain anchored on a solid support resin.

Caption: Standard SPPS cycle for Boc-D-Arg(Z)₂-OH incorporation.

Detailed Experimental Protocol: Coupling Step

This protocol describes the critical coupling stage (Step 3 in the workflow). It assumes a 0.1 mmol synthesis scale.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

Boc-D-Arg(Z)₂-OH (0.4 mmol, 4 equivalents)

-

Coupling Reagent: HBTU (0.39 mmol, 3.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a separate vessel, dissolve Boc-D-Arg(Z)₂-OH (217 mg, 0.4 mmol) and HBTU (148 mg, 0.39 mmol) in 2 mL of DMF. Add DIEA (140 µL, 0.8 mmol) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Causality: Pre-activation forms the highly reactive OBt-ester of the amino acid, which readily reacts with the resin-bound amine. Using slightly less HBTU than the amino acid prevents the potential for capping the peptide with the coupling agent.

-

-

Coupling: Add the pre-activated amino acid solution to the vessel containing the neutralized, resin-bound peptide.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Insight: The bulky nature of the di-Z protected arginine can sometimes slow coupling kinetics compared to smaller amino acids.[2] Reaction time may need to be extended based on the specific peptide sequence.

-

-

Monitoring (Self-Validation): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and completion of the coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.

Deprotection Strategies: Unveiling the Final Peptide

The orthogonal nature of the Boc and Z groups requires a two-stage deprotection process.

Nα-Boc Group Removal

The Boc group is cleaved at each cycle of the synthesis using a moderately strong acid.[11]

-

Reagent: Typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3][4]

-

Mechanism: Acid-catalyzed cleavage generates a stable tert-butyl cation.[12] This cation can alkylate sensitive residues like Tryptophan or Methionine.

-

Trustworthiness: To prevent side reactions, a scavenger such as 0.5% dithioethane (DTE) is often added to the TFA solution to quench the tert-butyl cations as they form.[3]

Side-Chain Z Group and Resin Cleavage

The final step involves the simultaneous removal of the side-chain Z groups and cleavage of the peptide from the resin. This requires a very strong acid.

-

Reagent: Anhydrous Hydrofluoric Acid (HF) is the classic reagent for this "global deprotection" in Boc-SPPS.

-

Conditions: The reaction is performed at low temperatures (typically 0°C) for approximately 1 hour in the presence of scavengers like anisole to protect the peptide from degradation.

-

Alternative: In some cases, Trifluoromethanesulfonic acid (TFMSA) can be used as a less volatile alternative to HF.[4] For peptides not containing sensitive residues, catalytic hydrogenation can also cleave the Z groups, although this is less common in standard SPPS workflows as it would cleave the groups while the peptide is still on the resin.

Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the final peptide containing the D-Arg residue.

| Analytical Technique | Purpose & Expected Results |

| Reverse-Phase HPLC (RP-HPLC) | Purity Assessment: A single major peak indicates a high-purity product. The retention time will be influenced by the overall peptide sequence.[13] |

| Mass Spectrometry (MS) | Identity Confirmation: The measured mass should match the calculated theoretical mass of the final, fully deprotected peptide. Techniques like ESI-MS or MALDI-TOF are commonly used.[14] Derivatization can sometimes be used to improve fragmentation and sequencing of arginine-containing peptides.[15][16] |

| Tandem MS (MS/MS) | Sequence Verification: Fragmentation of the parent ion should produce a series of b- and y-ions that confirm the amino acid sequence, including the correct placement of the D-Arginine residue. |

| Amino Acid Analysis (AAA) | Compositional Verification: Hydrolysis of the peptide followed by analysis confirms the correct ratio of all constituent amino acids. |

Conclusion: A Tool for Precision and Purity

Boc-D-Arg(Z)₂-OH is a specialized but powerful building block for peptide synthesis. Its dual benzyloxycarbonyl side-chain protection provides a robust shield for the guanidino group, effectively preventing common side reactions and making it an excellent choice for the synthesis of complex, arginine-rich peptides where purity is the highest priority. While its use necessitates strong acid cleavage conditions, the stability and reliability it offers during chain elongation often outweigh this consideration, solidifying its place as a valuable tool for advanced peptide chemistry.

References

- Benchchem. An In-depth Technical Guide on the Solubility of Boc-D-Alg(Z)2-OH.

- Cayman Chemical. PRODUCT INFORMATION - Boc-Arg(Boc)2-OH.

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- Capot Chemical. 51219-19-3 | Boc-Arg(Z)2-OH.

- Hangzhou Leap Chem Co., Ltd. BOC-ARG(Z)2-OH丨CAS 51219-19-3.

- Capot Chemical. 51219-19-3 | Boc-Arg(Z)2-OH.

- Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3].

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Hebei Boze Chemical Co.,Ltd. BOC deprotection.

- Overview of Custom Peptide Synthesis.

- ECHEMI. BOC-D-ARG(Z)2-OH SDS, 145881-13-6 Safety Data Sheets.

- Biosynth. Boc-Arg(Boc)2-OH | 97745-69-2 | FB111237.

- J&K Scientific LLC. BOC Protection and Deprotection.

- ChemBK. Boc-D-Arg(NO2)-OH.

- Chemistry. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone.

- MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- Google Patents. EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

- MedChemExpress. Boc-Arg(di-Z)-OH | Amino Acid Derivative.

- MedChemExpress. Boc-Arg(di-Z)-OH | Amino Acid Derivative.

- RayBiotech. Boc-D-Arg(NO2)-OH.

- PubMed. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- Sigma-Aldrich. Boc-Arg(Z)2-OH | 51219-19-3.

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- Bachem Products. Boc-Arg(Boc)₂-OH.

- Benchchem. Understanding the stability of Boc-arg(boc)2-OH under different reaction conditions.

- NIH. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC.

- RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

- Google Patents. WO2005057221A1 - Mass spectrometry of arginine-containing peptides.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- NIH. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- SIGMA-ALDRICH. Boc-Arg(Z)2-OH, >=98.0% (TLC) | 15493-2.5G.

- Scilit. Mass spectrometric amino acid sequence determination in arginine-containing peptides.

- ResearchGate. Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A)...

- BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More.

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- Benchchem. OH versus Boc-D-Arg(Z)₂-OH in Peptide Synthesis.

- BOC Sciences. Peptide Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

- 5. leapchem.com [leapchem.com]

- 6. peptide.com [peptide.com]

- 7. 51219-19-3 | Boc-Arg(Z)2-OH - Capot Chemical [capotchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. echemi.com [echemi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. BOC deprotection [ms.bzchemicals.com]

- 13. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 14. WO2005057221A1 - Mass spectrometry of arginine-containing peptides - Google Patents [patents.google.com]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Nα-Boc-Nδ,Nω-di-Z-D-arginine: Core Principles and Strategic Applications

Introduction

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity target molecules. Among the arsenal of protected amino acids available to the modern chemist, Nα-Boc-Nδ,Nω-di-Z-D-arginine stands out as a critical building block for the incorporation of D-arginine into peptide sequences. This technical guide provides an in-depth exploration of the fundamental characteristics of this specialized amino acid derivative. We will delve into its core chemical properties, the rationale behind its protective group strategy, practical applications, and the analytical methods essential for its quality control. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this reagent to optimize their synthetic strategies.

The Strategic Imperative of Orthogonal Protection in Arginine Chemistry

The arginine side chain, with its highly basic guanidinium group, presents a unique challenge in peptide synthesis. Its nucleophilic character necessitates robust protection to prevent undesirable side reactions during peptide bond formation. The choice of protecting groups for both the α-amino group and the guanidinium function is a critical decision that dictates the overall synthetic strategy.

Nα-Boc-Nδ,Nω-di-Z-D-arginine employs a "quasi-orthogonal" protection scheme.[1] The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the δ and ω nitrogens of the guanidinium group are protected by the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) groups.[2][3] This combination allows for the selective deprotection of the α-amino group under acidic conditions, leaving the Z-protected side chain intact for subsequent coupling steps in solid-phase peptide synthesis (SPPS).[1][4]

The Role of the Boc Group

The Boc group is a cornerstone of peptide chemistry, favored for its ease of introduction and its clean, acid-mediated removal.[3][5] It is typically cleaved using moderately strong acids like trifluoroacetic acid (TFA), which generally do not affect the more resilient Z groups.[1] This differential lability is the lynchpin of the Boc/Z protective strategy.

The Rationale for Dual Z-Protection of the Guanidinium Group

The guanidinium group of arginine possesses multiple nitrogen atoms that can potentially engage in unwanted reactions. The use of two Z groups on the Nδ and Nω positions effectively shields the guanidinium functionality, preventing side reactions such as acylation and guanidinylation.[6][7] The Z group is stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions, typically catalytic hydrogenation (e.g., H₂/Pd), or with strong acids like HBr in acetic acid.[3]

Workflow: Boc Deprotection in Solid-Phase Peptide Synthesis

Below is a generalized workflow illustrating the selective deprotection of the Nα-Boc group in the context of SPPS.

Caption: Generalized workflow for Boc deprotection in SPPS.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Nα-Boc-Nδ,Nω-di-Z-D-arginine is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Synonyms | Boc-D-Arg(Z)₂-OH | [6] |

| CAS Number | 145881-13-6 | [6] |

| Molecular Formula | C₂₇H₃₄N₄O₈ | [6] |

| Molecular Weight | 542.6 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 133 - 139 °C | [6] |

| Optical Rotation | [α]²⁰/D = +4 ± 2° (c=1 in DMF) | [6] |

| Storage Conditions | Store at ≤ -4 °C | [6] |

These properties are critical for researchers to consider when designing experiments, particularly regarding solubility and storage to maintain the compound's integrity.

Synthesis and Quality Control

The synthesis of Nα-Boc-Nδ,Nω-di-Z-D-arginine is a multi-step process that requires careful control of reaction conditions to ensure high purity.[8] While a detailed synthetic route is beyond the scope of this guide, the general approach involves the protection of the α-amino group of D-arginine with a Boc anhydride, followed by the protection of the guanidinium group with benzyl chloroformate.

Analytical Characterization

To ensure the quality and purity of Nα-Boc-Nδ,Nω-di-Z-D-arginine, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A purity of ≥ 98% is typically required for use in peptide synthesis.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the assigned structure, with characteristic peaks for the Boc and Z protecting groups, as well as the arginine backbone.

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound.

-

Chiral HPLC: To confirm the stereochemical integrity of the D-arginine, chiral HPLC is employed.

Logical Relationship: Quality Control and Synthetic Success

The relationship between rigorous quality control of the starting material and the success of the peptide synthesis is direct and critical.

Caption: The impact of quality control on synthesis outcomes.

Applications in Peptide Synthesis and Drug Development

Nα-Boc-Nδ,Nω-di-Z-D-arginine is a valuable reagent in the synthesis of peptides containing D-arginine residues.[6][7] The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Nα-Boc-Nδ,Nω-di-Z-D-arginine is used as a building block to introduce D-arginine at a specific position in the peptide sequence.[6][7] The Boc group is removed at each cycle, and the next amino acid is coupled until the desired sequence is assembled. The Z groups on the arginine side chain remain intact throughout the synthesis and are typically removed during the final cleavage from the resin.

Solution-Phase Peptide Synthesis

While less common for long peptides, solution-phase synthesis can also utilize Nα-Boc-Nδ,Nω-di-Z-D-arginine for the preparation of peptide fragments.

Drug Development

Peptides containing D-arginine are of significant interest in drug development.[6][7] The presence of D-arginine can influence the peptide's conformation, receptor binding affinity, and pharmacokinetic properties. Therefore, Nα-Boc-Nδ,Nω-di-Z-D-arginine is a key component in the synthesis of novel peptide-based therapeutics.[6][7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Nα-Boc-Nδ,Nω-di-Z-D-arginine. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water.[9]

Conclusion

Nα-Boc-Nδ,Nω-di-Z-D-arginine is a strategically designed and indispensable tool for the modern peptide chemist. Its well-defined protective group strategy allows for the controlled incorporation of D-arginine into peptide chains, a crucial modification for enhancing the therapeutic potential of peptide-based drugs. A comprehensive understanding of its chemical properties, the rationale behind its design, and the analytical methods for its quality control are paramount for its successful application. This guide has provided a detailed overview of these fundamental characteristics, empowering researchers to utilize this valuable reagent with confidence and precision in their synthetic endeavors.

References

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. Benchchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Amino Acid Derivatives for Peptide Synthesis.

- Nα-Boc-Nω,ω'-bis-Z-D-arginine. Chem-Impex.

- N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S. PubChem.

- Nα-Boc-Nω-4-toluenesulfonyl-D-arginine - (CAS 61315-61-5). BOC Sciences.

- 26.7: Peptide Synthesis. Chemistry LibreTexts.

- Protecting Groups in Peptide Synthesis. Biosynth.

- An In-depth Technical Guide to the Chemical Properties of N-Boc-L-arginine Hydrochloride Monohydrate. Benchchem.

- Nα-Fmoc-Nω,Nω'-bis-Boc-D-arginine. Chem-Impex.

- Nα-Boc-Nω,ω'-bis-ZD-arginina. Chem-Impex.

- Nα-Boc-Nω-4-toluenesulfonyl-D-arginine. Chem-Impex.

- N-Boc-N'-nitro-L-arginine - Safety Data Sheet. ChemicalBook.

- Nα-Boc-Nω-Z-L-arginine. Chem-Impex.

- Nα,Nω,Nω'-Tris-Boc-L-arginine. Chem-Impex.

- Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. National Institutes of Health.

- Methods for the synthesis of arginine-containing peptides. Google Patents.

-

Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine[8] and the obtained product 10. ResearchGate. Available from:

- N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structures. ResearchGate.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

Boc-D-arg(Z)2-OH molecular weight and formula

An In-Depth Technical Guide to Boc-D-Arg(Z)₂-OH: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the use of Nα-Boc-Nδ,Nω-di-Z-D-arginine, commonly known as Boc-D-Arg(Z)₂-OH. We will delve into its fundamental properties, the rationale for its application in peptide synthesis, detailed protocols for its use, and a comparative analysis against other protected arginine derivatives.

Introduction: The Challenge of Arginine in Peptide Synthesis

Arginine is a cornerstone amino acid in many biologically active peptides, conferring positive charge and participating in crucial hydrogen bonding interactions that dictate molecular recognition and function.[1] However, its side chain contains a highly basic and nucleophilic guanidinium group. During solid-phase peptide synthesis (SPPS), this reactive moiety must be effectively masked or "protected" to prevent undesirable side reactions, such as acylation by the activated carboxyl group of the incoming amino acid, which would lead to branched peptide impurities.[1][2]

The choice of protecting group strategy for arginine is a critical decision that profoundly impacts the efficiency of coupling reactions, the purity of the crude peptide, and the overall success of the synthesis. Boc-D-Arg(Z)₂-OH is a specialized derivative designed for use in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemical strategy, providing robust and complete protection of the guanidino group to ensure high-fidelity peptide assembly.

Core Physicochemical Properties

Boc-D-Arg(Z)₂-OH is a white to off-white powder utilized in organic synthesis, particularly in the construction of peptides containing the D-isomer of arginine.[3] The D-configuration is often introduced into therapeutic peptide candidates to enhance stability against enzymatic degradation. The fundamental properties of this reagent are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₄N₄O₈ | [4] |

| Molecular Weight | 542.58 g/mol | [4] |

| CAS Number | 51219-19-3 | [4][5][6] |

| Appearance | White to yellow powder | [3] |

| Melting Point | ~140 °C (with decomposition) | [3] |

| Purity | ≥97-98% (typically by TLC) | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

| Synonyms | Nα-Boc-Nδ,Nω-di-Z-D-arginine |

The Chemistry of Boc-D-Arg(Z)₂-OH: A Structural Overview

The efficacy of Boc-D-Arg(Z)₂-OH stems from its unique protection scheme. The molecule consists of a D-arginine core with three distinct protecting groups, each serving a specific purpose.

-

Nα-Boc (tert-butyloxycarbonyl) group: This group protects the alpha-amino group of the arginine. It is acid-labile and is selectively removed at each cycle of Boc-SPPS using a reagent like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid in the sequence.[7][8]

-

Two Nω-Z (benzyloxycarbonyl) groups: The two Z groups (also abbreviated as Cbz) are attached to the terminal nitrogens of the guanidinium side chain. These carbamate-type protecting groups are stable to the acidic conditions used for Nα-Boc removal. Their function is to completely neutralize the basicity and nucleophilicity of the guanidino moiety, thereby preventing side reactions during coupling.[9] These groups require much stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF) or hydrogenolysis for their removal, which is typically performed at the final cleavage step.[2][9]

Caption: Structure of Boc-D-Arg(Z)₂-OH with protecting groups.

Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a classical and robust method for SPPS.[7] The workflow involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin).

The key advantage of using Boc-D-Arg(Z)₂-OH is the stability of the di-Z protection. Unlike some sulfonyl-based protecting groups (e.g., Tosyl), the dual carbamate protection of the guanidinium group is less susceptible to certain side reactions. For instance, it shows a lower propensity for δ-lactam formation, a common side reaction with arginine derivatives that can terminate the peptide chain.[9] This makes it a reliable choice, particularly in challenging sequences or when preparing arginine-rich peptides.

Caption: General workflow for one coupling cycle in Boc-SPPS.

Experimental Protocol: Coupling of Boc-D-Arg(Z)₂-OH

This protocol outlines a standard procedure for incorporating Boc-D-Arg(Z)₂-OH into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Arg(Z)₂-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF (3x).

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the preceding Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

-

Neutralization: Treat the resin with a 10% DIEA solution in DMF for 2 minutes (2x) to neutralize the ammonium salt and liberate the free amine. Wash again with DMF (3x).

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-D-Arg(Z)₂-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and swirl for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful completion of the coupling reaction. If the test is positive (blue beads), the coupling step may be repeated.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Deprotection and Cleavage

After the full peptide sequence has been assembled, the final steps are to remove the side-chain protecting groups and cleave the peptide from the solid support. For a peptide containing Arg(Z)₂, this is a critical and rigorous step.

The Z groups are stable to TFA but can be removed by strong acids. The most common method in Boc chemistry is treatment with anhydrous hydrogen fluoride (HF). This single step simultaneously cleaves the benzyl-based Z groups and the ester linkage anchoring the peptide to the Merrifield resin.

Caption: Workflow for final cleavage and deprotection in Boc-SPPS.

Comparative Analysis of Arginine Protecting Groups

The choice of arginine derivative depends on the specific requirements of the synthesis, including the desired cleavage method and potential side reactions to be avoided.

| Parameter | Boc-D-Arg(Z)₂-OH | Boc-D-Arg(Tos)-OH | Boc-D-Arg(NO₂)-OH |

| Side-Chain Protection | Two Z (benzyloxycarbonyl) groups | Tos (Tosyl) group | NO₂ (Nitro) group |

| Deprotection Condition | Strong acids (HF) or hydrogenolysis[9] | Strong acids (HF, TFMSA)[2] | Strong acids (HF), or reduction (e.g., SnCl₂)[2][10] |

| Propensity for δ-lactam formation | Generally lower due to full protection[9] | Can be susceptible | Very low[10] |

| Key Advantage | Robust, full protection of the guanidino group. | Well-established in Boc chemistry. | Orthogonal removal possible via reduction. |

| Potential Drawback | Requires harsh HF cleavage or catalytic transfer for deprotection. | Can lead to side reactions during cleavage. | Can undergo side reactions leading to ornithine formation during HF cleavage.[2] |

Safety and Handling

Boc-D-Arg(Z)₂-OH is a chemical reagent intended for laboratory use by trained professionals.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3]

References

-

Boc-Arg(Z)2-OH; CAS 51219-19-3. Aapptec Peptides. [Link]

-

Boc-Arg(Z)2-OH. Protheragen. [Link]

-

Boc-D-Arg(NO2)-OH. RayBiotech. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

- Methods for the synthesis of arginine-containing peptides.

-

Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. ResearchGate. [Link]

-

Boc-Arg(Boc)₂-OH [97745-69-2]. Aapptec Peptides. [Link]

-

Boc-D-Arg(NO2)-OH [50913-12-7]. Aapptec Peptides. [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Boc-D-Arg-OH HCl H2O; CAS 113712-06-4. Aapptec Peptides. [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Boc-Arg(Z)2-OH | 51219-19-3 [sigmaaldrich.com]

- 4. Boc-Arg(Z)2-OH - Protheragen [protheragen.ai]

- 5. peptide.com [peptide.com]

- 6. 51219-19-3 Cas No. | Boc-Arg(Z)2-OH | Apollo [store.apolloscientific.co.uk]

- 7. peptide.com [peptide.com]

- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of the Z Protecting Group in Boc-D-Arg(Z)2-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. Arginine, with its strongly basic and nucleophilic guanidinium side chain, presents a significant synthetic challenge. This guide provides a comprehensive technical analysis of the benzyloxycarbonyl (Z or Cbz) protecting group, specifically focusing on its dual application in the commercially significant derivative, Nα-Boc-D-Arg(Nω,Nω'-di-Z)-OH (Boc-D-Arg(Z)2-OH). We will delve into the chemical principles governing the Z group's function, the rationale for the di-protected strategy, its interplay with the Nα-Boc group in orthogonal synthesis schemes, and provide field-proven insights and protocols for its application and removal.

The Guanidinium Challenge: Why Arginine Demands Robust Protection

The side chain of arginine contains a guanidinium group, which is one of the strongest organic bases with a pKa of approximately 12.5.[1] This high basicity means that at physiological pH, and under most conditions used in peptide synthesis, the guanidinium moiety is protonated and positively charged.[2][3][4]

The key challenges posed by the unprotected arginine side chain during peptide synthesis are:

-

High Nucleophilicity: The guanidinium group can engage in unwanted side reactions, such as acyl migration or reaction with activated carboxyl groups of other amino acids.

-

Basicity: The strong basic character can interfere with base-sensitive reagents and reactions.

-

Solubility Issues: The charged nature of the side chain can affect the solubility of the growing peptide chain in organic solvents commonly used in solid-phase peptide synthesis (SPPS).

To mitigate these issues, the guanidinium group must be effectively "masked" or protected throughout the synthesis. This is where protecting groups like the benzyloxycarbonyl (Z) group become indispensable.

The Benzyloxycarbonyl (Z/Cbz) Group: A Cornerstone of Peptide Chemistry

The benzyloxycarbonyl group, introduced by Bergmann and Zervas, was one of the first "modern" protecting groups and remains a cornerstone of peptide and organic synthesis.[5] It is an alkoxycarbonyl-type protecting group that forms a stable carbamate with the amine functionality it protects.[6][7]

Chemical Structure of the Z-Protected Guanidinium Group:

Caption: Structure of a di-Z-protected arginine side chain.

Why Two Z Groups? The Rationale for this compound

While a single protecting group on the guanidinium moiety can be sufficient in some cases, the use of two Z groups in this compound offers a higher level of protection and several synthetic advantages:

-

Complete Neutralization: The two electron-withdrawing Z groups effectively suppress the basicity of the guanidinium group, rendering it neutral and significantly less nucleophilic. This is crucial for preventing side reactions during coupling steps.

-

Reduced Side Reactions: Full protection of the guanidinium group minimizes the risk of δ-lactam formation, a common side reaction with some other arginine protecting group strategies.[8]

-

Enhanced Solubility: By neutralizing the positive charge of the side chain, the di-Z protected arginine derivative often exhibits improved solubility in the organic solvents used in SPPS.

The Orthogonal Protection Strategy: The Synergy of Boc and Z Groups

The use of this compound is a prime example of an orthogonal protection strategy, a cornerstone of modern peptide synthesis.[9][10] Orthogonal protecting groups can be removed under different chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[9][10]

In the case of this compound, we have two distinct protecting groups:

| Protecting Group | Target Functionality | Cleavage Condition |

| Boc (tert-butyloxycarbonyl) | α-amino group | Mild to strong acid (e.g., TFA)[11][12] |

| Z (benzyloxycarbonyl) | Guanidinium side chain | Catalytic hydrogenolysis or strong acids (e.g., HF)[8][13] |

This orthogonality is critical for the stepwise elongation of the peptide chain in Boc-based SPPS.[14] The Nα-Boc group is removed at each cycle to allow for the coupling of the next amino acid, while the Z groups on the arginine side chain remain intact until the final cleavage step.[15]

Caption: Orthogonal deprotection in Boc-SPPS using this compound.

Experimental Protocols and Methodologies

Protocol for Nα-Boc Deprotection in SPPS

This protocol outlines a standard procedure for the removal of the temporary Nα-Boc protecting group during a cycle of solid-phase peptide synthesis.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.[16]

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with isopropanol (1-2 times).

-

Wash the resin with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin.[15]

-

Agitate for 2-5 minutes. Repeat the neutralization step.

-

Drain the neutralization solution.

-

-

Final Washes:

-

Wash the resin with DCM (3-5 times).

-

Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

-

Self-Validating System: A positive Kaiser test after the washing steps (prior to neutralization) will indicate the presence of a free primary amine, confirming successful Boc deprotection.

Protocol for Final Cleavage and Z-Group Deprotection

The removal of the Z groups from the arginine side chain is typically performed concurrently with the cleavage of the peptide from the resin. The choice of method depends on the stability of the peptide and the type of resin linker used.

This is a milder method for Z-group removal and is suitable for peptides that do not contain other reducible functional groups (e.g., methionine, cysteine).

Materials:

-

Protected peptide-resin

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Acetic Acid, or DMF)

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

Resin Suspension: Suspend the dried peptide-resin in the chosen solvent in a suitable reaction flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation:

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

-

Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

The reaction progress can be monitored by HPLC. The reaction is typically complete within 4-24 hours.

-

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.

-

Trustworthiness Note: Incomplete deprotection can occur due to catalyst poisoning.[17] Ensure all reagents and solvents are of high purity and free from sulfur-containing contaminants.

This method is highly effective for Z-group removal and cleavage from most Boc-chemistry resins but requires specialized equipment and stringent safety precautions due to the highly corrosive and toxic nature of hydrogen fluoride (HF).

Materials:

-

Protected peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, thioanisole)

-

HF cleavage apparatus

Procedure:

-

Preparation:

-

Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers (e.g., anisole) to the vessel to trap reactive carbocations generated during cleavage.

-

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill a measured amount of anhydrous HF into the vessel.

-

Cleavage Reaction:

-

Allow the reaction vessel to warm to 0°C and stir for 1-2 hours.

-

The exact time and temperature will depend on the specific peptide sequence and protecting groups.

-

-

HF Removal:

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

-

Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether to remove scavengers and other organic by-products.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin with an appropriate aqueous solvent (e.g., dilute acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Authoritative Grounding: The use of strong acids like HF for final cleavage is a well-established, albeit hazardous, method in Boc-SPPS.[16][18]

Comparative Analysis and Field Insights

| Parameter | This compound | Other Arg Derivatives (e.g., Boc-D-Arg(Tos)-OH) |

| Side Chain Protection | Two benzyloxycarbonyl (Z) groups | Tosyl (Tos), Nitro (NO2), etc.[18] |

| Deprotection Conditions | Hydrogenolysis or strong acid (HF)[8] | Strong acid (HF)[18] |

| Propensity for δ-lactam formation | Generally lower due to full protection[8] | Can be higher depending on the protecting group and activation conditions. |

| Orthogonality with Nα-Boc | Fully orthogonal | Fully orthogonal |

| Key Advantage | Robust protection, reduced side reactions.[19] | Different deprotection profiles and potential for fragment synthesis. |

| Considerations | Hydrogenolysis is not compatible with sulfur-containing amino acids. HF cleavage requires specialized equipment. | Tosyl group removal can lead to tryptophan modification if not properly scavenged.[18] |

Expertise & Experience: While this compound provides excellent protection, its use is most advantageous in syntheses where the prevention of arginine-related side reactions is paramount. For peptides containing methionine or unprotected cysteine, hydrogenolysis is not a viable deprotection strategy, necessitating the use of strong acid cleavage or an alternative arginine derivative. The choice of the protecting group should always be made in the context of the entire peptide sequence and the desired synthetic strategy.

Conclusion

The dual Z-group protection strategy in this compound offers a robust and reliable method for masking the reactive guanidinium side chain of arginine during Boc-based solid-phase peptide synthesis. Its ability to completely neutralize the basicity and nucleophilicity of the side chain minimizes the risk of deleterious side reactions, thereby contributing to higher purity of the final peptide product. The orthogonal nature of the Z and Boc groups allows for a well-controlled, stepwise synthesis. While the deprotection of the Z groups requires specific conditions—either catalytic hydrogenolysis or strong acid cleavage—a thorough understanding of these methodologies, as outlined in this guide, enables researchers and drug development professionals to effectively leverage the advantages of this compound in the synthesis of complex and therapeutically relevant peptides.

References

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).

- Terminology of Antibody Drug for Boc Deprotection. GenScript.

- Amine Protection / Deprotection. Fisher Scientific.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis. Benchchem.

- Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD..

- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- OH versus Boc-D-Arg(Z)₂-OH in Peptide Synthesis. Benchchem.

- Technical Support Center: Deprotection of Z-groups

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.

- Overview of Custom Peptide Synthesis. Self-published.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Self-published.

- Methods for the synthesis of arginine-containing peptides.

- Amino Acid Derivatives for Peptide Synthesis. Self-published.

- Application of Boc-Arg(Boc)

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

- Boc-Arg(di-Z)-OH. MedChemExpress.

- Boc-Arg(Z)2-OH. Aapptec Peptides.

- Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3. Sigma-Aldrich.

- This compound. MySkinRecipes.

- Amino acid. Wikipedia.

- Amino Acid-Protecting Groups.

- Amino Acid Sidechain Deprotection. Aapptec Peptides.

- Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation.

- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.

- Boc-Arg(Boc)₂-OH. Aapptec Peptides.

- Amino Acid-Protecting Groups. Self-published.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Preparation of Mono-Cbz Protected Guanidines.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- Why is arginine's positive side chain classified as basic and not acidic?. StackExchange.

- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

- Product Class 13: Guanidine Deriv

- Boc-D-Arg(NO2)-OH. RayBiotech.

- Understanding Amino Acid Side Chain Characteristics for the MC

- Boc-D-Arg-OH H2O HCl. Santa Cruz Biotechnology.